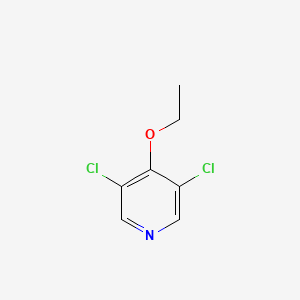

3,5-Dichloro-4-ethoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

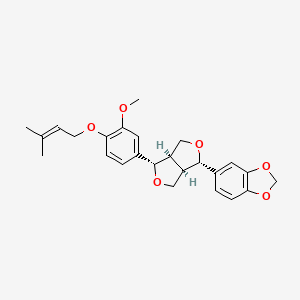

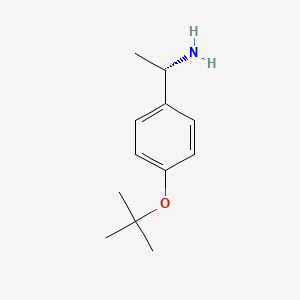

3,5-Dichloro-4-ethoxypyridine is a chemical compound with the molecular formula C7H7Cl2NO . It has a molecular weight of 192.04 .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-ethoxypyridine can be analyzed using tools like ChemSpider and MolView . These tools allow you to draw the structure and convert it into a 3D model for a more detailed view.Physical And Chemical Properties Analysis

3,5-Dichloro-4-ethoxypyridine has physical and chemical properties that can be found in databases like ChemicalBook . These properties include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity Studies:

- The synthesis of chloro-derivative compounds like 5-chloro-2,4-dihydroxypyridine, which includes derivatives of 3,5-Dichloro-4-ethoxypyridine, has been described. This synthesis also explores the reactivity of these compounds towards various agents like bromine, hydrobromic, and hydrochloric acid (Kolder & Hertog, 2010).

Building Blocks for Gastric-Acid Inhibiting Compounds:

- Research has demonstrated the synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important building block for preparing gastric-acid inhibiting compounds. This synthesis involves a series of reactions starting from compounds related to 3,5-Dichloro-4-ethoxypyridine (Mittelbach et al., 1988).

Potential Anticancer Agents:

- Studies on the synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have shown the use of compounds related to 3,5-Dichloro-4-ethoxypyridine. These synthesized compounds were evaluated for their effects on cell proliferation and survival in cancer models (Temple et al., 1983).

Chemical Spectrometry and Tautomerism Studies:

- Research on hydroxypyridines, closely related to 3,5-Dichloro-4-ethoxypyridine, has provided insights into their enolic form in the gas phase. This is significant for understanding the chemical behavior and properties of these compounds in different states (Maquestiau et al., 1975).

Polysubstituted 3-Hydroxypyridines Synthesis:

- A study reported the synthesis of polysubstituted 3-hydroxypyridine scaffolds, relevant in various chemical processes, through hetero-Diels-Alder reactions involving compounds like 5-ethoxyoxazoles, related to 3,5-Dichloro-4-ethoxypyridine (Sabot et al., 2012).

Novel Supramolecular Synthon in Crystal Engineering:

- Research in crystal engineering has identified novel supramolecular synthons using compounds like 4,4′-bipyridine and 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone. These studies help in understanding the crystalline structures involving compounds similar to 3,5-Dichloro-4-ethoxypyridine (Zaman et al., 1999).

Safety And Hazards

The safety data sheet for a similar compound, 3,3’,4’,5-Tetrachlorosalicylanilide, provides information on hazards, including toxicity if swallowed, skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle 3,5-Dichloro-4-ethoxypyridine with care, considering these potential hazards.

Zukünftige Richtungen

The future directions for 3,5-Dichloro-4-ethoxypyridine could involve its use in the synthesis of other compounds. For example, a study discusses the use of 3,5-dichloro-4-pyridinecarbonitrile in the synthesis of copper-containing amine oxidase inhibitors . Another study discusses the catalytic protodeboronation of pinacol boronic esters, which could potentially involve 3,5-Dichloro-4-ethoxypyridine .

Eigenschaften

IUPAC Name |

3,5-dichloro-4-ethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBYWCPCPVFGDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705478 |

Source

|

| Record name | 3,5-Dichloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-4-ethoxypyridine | |

CAS RN |

1289009-67-1 |

Source

|

| Record name | 3,5-Dichloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)